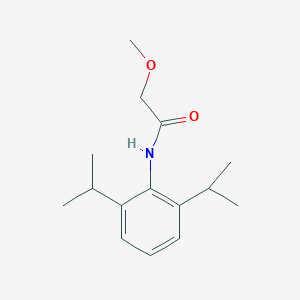![molecular formula C17H21Br2NO2 B310319 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide](/img/structure/B310319.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have analgesic properties and has been used in scientific research to study the opioid receptor system.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, resulting in the inhibition of pain signals in the brain. This leads to analgesic effects and a reduction in pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide are similar to other opioids. It has been found to have analgesic effects, as well as sedative and respiratory depressant effects. It has also been found to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the mu-opioid receptor system and its role in pain relief. However, its potential for abuse and dependence makes it important to use caution when handling and administering the compound.
Direcciones Futuras
For research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide include further studies on its mechanism of action and its potential as a pain reliever. It may also be useful in studying the opioid receptor system and its role in addiction and dependence. Additionally, research on the development of safer and less addictive opioid compounds may be a promising direction for future research.
Conclusion
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide is a synthetic opioid that has been used in scientific research to study the opioid receptor system and its role in pain relief. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the mu-opioid receptor system, but its potential for abuse and dependence makes it important to use caution when handling and administering the compound. Future research may focus on further studies on its mechanism of action and its potential as a pain reliever, as well as the development of safer and less addictive opioid compounds.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide involves the reaction of 2,4-dibromophenoxyacetic acid with 1-cyclohexene-1-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-bromoethyl)acetamide to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. This makes it a useful tool for studying the mu-opioid receptor system and its role in pain relief.
Propiedades
Nombre del producto |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide |
|---|---|
Fórmula molecular |
C17H21Br2NO2 |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C17H21Br2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21) |
Clave InChI |
DPEJLGJMCYQPNE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)